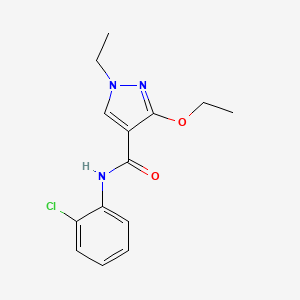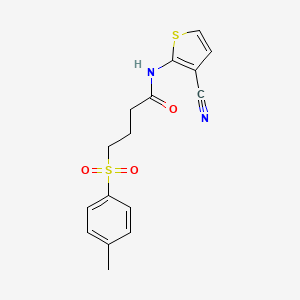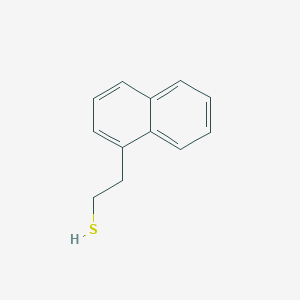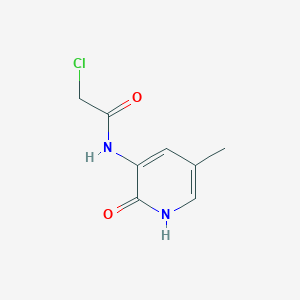
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a chemical compound that falls under the category of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Scientific Research Applications
Antidiabetic Properties
The thiazolidine-2,4-dione scaffold is known for its antidiabetic activity. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), improving insulin sensitivity and glucose homeostasis. Researchers have investigated derivatives of this compound for potential use in managing type 2 diabetes .
Anti-inflammatory Effects
The pyrrolidine ring contributes to the overall pharmacophore of this compound. Some derivatives exhibit anti-inflammatory properties by modulating cytokines, inhibiting NF-κB signaling, and reducing oxidative stress. These effects make them promising candidates for treating inflammatory conditions .
Anticancer Potential
Studies have explored the anticancer activity of pyrrolidine-containing compounds. They may inhibit tumor growth by targeting specific pathways, such as PI3K/Akt/mTOR or MAPK/ERK. Additionally, the stereoisomers of the pyrrolidine ring can influence their binding to enantioselective proteins, affecting their efficacy against cancer cells .
Neuroprotective Applications
The pyrrolidine scaffold has also attracted attention in neuroprotection research. Some derivatives exhibit neuroprotective effects by reducing oxidative stress, modulating neurotransmitter release, or enhancing neuronal survival. These properties could be relevant for neurodegenerative diseases .
Cardiovascular Benefits
Certain derivatives of this compound have shown cardiovascular benefits. They may act as PPARγ agonists, improving lipid metabolism, reducing inflammation, and protecting against atherosclerosis. These effects make them potential candidates for cardiovascular disease management .
Photophysical Properties
Interestingly, derivatives containing the thiazolidine-2,4-dione moiety have strong absorption and high fluorescence quantum yields. Their enhanced water solubility and strong emission properties suggest potential applications in bioorthogonal chemistry and biological imaging.
Future Directions
Thiazolidine derivatives are of great interest for interdisciplinary research and compel researchers to explore new drug candidates . They are used in probe design and have diverse therapeutic and pharmaceutical activity . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSITUCVZQGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)
![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)

![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)
![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)

